An In-depth Technical Guide to N-phenyl-2-(trifluoromethyl)pyridin-4-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-phenyl-2-(trifluoromethyl)pyridin-4-amine: Synthesis, Characterization, and Potential Applications
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Modern Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a versatile building block in the design of novel drugs. The strategic incorporation of a trifluoromethyl (-CF3) group can further enhance the pharmacological profile of pyridine-based molecules. The strong electron-withdrawing nature of the -CF3 group can significantly impact a molecule's acidity, basicity, and dipole moment, leading to improved binding affinity for biological targets. Furthermore, the C-F bond is exceptionally stable, often imparting enhanced metabolic stability and increased lipophilicity, which can improve a drug's pharmacokinetic properties.
This guide focuses on N-phenyl-2-(trifluoromethyl)pyridin-4-amine, a molecule of significant interest for its potential applications in drug discovery and materials science. This document provides a comprehensive overview of its chemical structure, a proposed synthetic route with a detailed experimental protocol, and a thorough characterization based on spectroscopic data of its key precursor, 2-amino-4-(trifluoromethyl)pyridine. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related fluorinated pyridine derivatives.
Physicochemical and Structural Properties
While specific experimental data for N-phenyl-2-(trifluoromethyl)pyridin-4-amine is not widely available, its properties can be inferred from its constituent parts and related structures. The core of this molecule is the 2-(trifluoromethyl)pyridin-4-amine moiety, which is then functionalized with a phenyl group at the 4-amino position.
Table 1: Physicochemical Properties of the Core Precursor, 4-Amino-2-(trifluoromethyl)pyridine
| Property | Value | Reference |
| CAS Number | 147149-98-2 | |
| Molecular Formula | C6H5F3N2 | |
| Molecular Weight | 162.11 g/mol | |
| Appearance | Solid | |
| Melting Point | 58-62 °C |
The introduction of the phenyl group is expected to increase the molecular weight and lipophilicity of the final compound, which would likely result in a higher melting point and altered solubility characteristics compared to the precursor.
Synthesis of N-phenyl-2-(trifluoromethyl)pyridin-4-amine
A robust and widely applicable method for the synthesis of N-arylated amines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides an efficient means to form carbon-nitrogen bonds. The proposed synthesis of N-phenyl-2-(trifluoromethyl)pyridin-4-amine involves the coupling of a halogenated pyridine precursor, such as 4-chloro-2-(trifluoromethyl)pyridine, with aniline.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The logical workflow for the synthesis is depicted below. This pathway is a well-established and reliable method for the formation of the target C-N bond.
Caption: Proposed synthesis of N-phenyl-2-(trifluoromethyl)pyridin-4-amine via Buchwald-Hartwig amination.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard Buchwald-Hartwig amination conditions and may require optimization for this specific substrate combination.
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Reaction Setup: To a dry, oven-baked Schlenk flask, add the palladium catalyst (e.g., 2 mol% Pd2(dba)3) and the phosphine ligand (e.g., 4 mol% XPhos).
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Reagent Addition: Add 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq) and the base (e.g., 1.4 eq of sodium tert-butoxide).
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Solvent and Amine Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.
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Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
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Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-2-(trifluoromethyl)pyridin-4-amine.
Spectroscopic Characterization of the Precursor: 2-Amino-4-(trifluoromethyl)pyridine
Thorough characterization of the starting materials is critical for ensuring the success of a synthesis and for the unambiguous identification of the final product. The following data for the key precursor, 2-amino-4-(trifluoromethyl)pyridine, serves as a benchmark for researchers.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: 1H NMR Spectroscopic Data for 2-Amino-4-(trifluoromethyl)pyridine [2]
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| CDCl3 | 8.205 | d | 5.6 | H-6 |
| 6.823 | dd | 5.2, 1.2 | H-5 | |
| 6.684 | s | H-3 | ||
| 4.713 | br s | -NH2 |
Table 3: Predicted 13C and 19F NMR Spectroscopic Data for 2-Amino-4-(trifluoromethyl)pyridine [1]
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Notes |
| 13C | ~160 | s | - | C2 (C-NH2) |
| ~152 | s | - | C6 | |
| ~138 | q | ~35 | C4 (C-CF3) | |
| ~123 | q | ~272 | CF3 | |
| ~108 | s | - | C5 | |
| ~105 | s | - | C3 | |
| 19F | -63 to -66 | s | - | CF3 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-amino-4-(trifluoromethyl)pyridine would show characteristic peaks for the amine and the trifluoromethyl groups.[1]
Table 4: Characteristic IR Absorption Bands for 2-Amino-4-(trifluoromethyl)pyridine [1]
| Wavenumber (cm-1) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 1640 - 1600 | Strong | N-H scissoring (bending) |
| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| 1350 - 1100 | Very Strong | C-F stretching (CF3 group) |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the precursor. For 2-amino-4-(trifluoromethyl)pyridine, the expected molecular ion peak [M]+ would be at m/z 162.11.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity for N-phenyl-2-(trifluoromethyl)pyridin-4-amine is not yet extensively documented, its structural motifs are present in a variety of biologically active compounds. The N-phenylpyridinamine scaffold is a key feature in several kinase inhibitors and other therapeutic agents. For instance, related N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been investigated as potent cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy.[3] Furthermore, a recent study highlighted a related compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, as a novel androgen receptor antagonist, suggesting potential applications in the treatment of prostate cancer.[4]
The combination of the phenylamino and trifluoromethylpyridine moieties in the target molecule suggests that it could be a valuable candidate for screening in various drug discovery programs, particularly in oncology and immunology.
Illustrative Biological Pathway: Kinase Inhibition
The following diagram illustrates a generalized kinase signaling pathway, a common target for drugs containing the N-phenylpyridinamine scaffold.
Caption: Generalized kinase signaling pathway potentially targeted by N-phenyl-2-(trifluoromethyl)pyridin-4-amine.
Conclusion and Future Directions
N-phenyl-2-(trifluoromethyl)pyridin-4-amine represents a promising, albeit currently under-characterized, molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structure, a proposed synthetic methodology based on the robust Buchwald-Hartwig amination, and detailed spectroscopic data for its key precursor. The presence of both the trifluoromethyl group and the N-phenylpyridinamine scaffold suggests that this compound could exhibit interesting biological activities, particularly as a kinase inhibitor or a modulator of other key cellular targets.
Future research should focus on the successful synthesis and purification of N-phenyl-2-(trifluoromethyl)pyridin-4-amine, followed by its complete spectroscopic and physicochemical characterization. Subsequently, screening this compound in a variety of biological assays will be crucial to elucidating its therapeutic potential. The insights and protocols provided in this guide aim to facilitate these future investigations and accelerate the discovery of novel therapeutic agents based on this intriguing fluorinated pyridine scaffold.
References
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.
- Ishihara Sangyo Kaisha, Ltd. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1. Google Patents.
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Zaboli, M., & Raissi, H. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. Retrieved from [Link]
- Al-Abody, A. M. J. (2018). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] - Triazine-5-one Derivatives by using Nano MgO under Microwave conditions. Chiang Mai Journal of Science, 45(4), 1909-1916.
- Wang, H., Wang, X., Zhong, H., Cai, L., Fu, W., Chai, X., ... & Li, D. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry.
- Zhao, P., Li, Y., Wang, Y., Li, J., Li, X., & Li, J. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.
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Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
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Molbank. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Negoro, K., Yonetoku, Y., Misawa-Mukai, H., Hamaguchi, W., Maruyama, T., Yoshida, S., ... & Ohta, M. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(17), 5049-5064.
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PubChemLite. (n.d.). 2-amino-4-(trifluoromethyl)pyridine (C6H5F3N2). Retrieved from [Link]
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NIST. (n.d.). N-(2-Amino-4-trifluoromethylphenyl)morpholine. NIST Chemistry WebBook. Retrieved from [Link]
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